N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide
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Overview
Description
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide is a benzoxazole.
Scientific Research Applications
Anticonvulsant Potential
Research has demonstrated that N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide derivatives show promise as anticonvulsant agents. Kamiński et al. (2015, 2016) synthesized a series of such derivatives, revealing their effectiveness in preclinical seizure models. These compounds exhibited potent anticonvulsant properties, with some showing better safety profiles than standard antiepileptic drugs (Kamiński et al., 2015), (Kamiński et al., 2016).
Fluorescence and Photophysical Properties
Guzow et al. (2002) explored the synthesis of this compound derivatives, highlighting their fluorescent properties. The study indicated that the fluorescence characteristics of these compounds vary depending on the solvent's polarity (Guzow et al., 2002).
Synthesis and Reactivity
Fadda et al. (2015) provided an overview of the synthesis methods for 3-oxo-N-(pyridin-2-yl)butanamide compounds, a category closely related to this compound. This review detailed the reactivity and synthetic importance of these compounds, emphasizing their role as precursors for heterocyclic compounds (Fadda et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of related compounds have been explored. For instance, Farag et al. (2009) investigated 3-oxo-N-(pyrimidin-2-yl)butanamide derivatives, which displayed moderate antimicrobial activity (Farag et al., 2009).
Properties
CAS No. |
337928-83-3 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)butanamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-4-15(20)18-12-6-7-14-13(9-12)19-16(21-14)11-5-3-8-17-10-11/h3,5-10H,2,4H2,1H3,(H,18,20) |
InChI Key |
LOIKNWPFNIRTAC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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